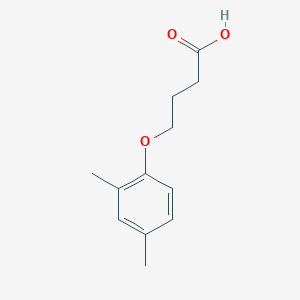

4-(2,4-dimethylphenoxy)butanoic acid

Beschreibung

4-(2,4-Dimethylphenoxy)butanoic acid is a phenoxyalkanoic acid derivative characterized by a butanoic acid backbone substituted with a 2,4-dimethylphenoxy group. This compound is part of a broader class of synthetic auxins, which are structurally analogous to plant hormones and exhibit herbicidal activity. Its molecular structure features two methyl groups at the 2- and 4-positions of the phenyl ring, which influence its physicochemical properties and biological interactions .

Eigenschaften

IUPAC Name |

4-(2,4-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-5-6-11(10(2)8-9)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCDCKDJWZYWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)butanoic acid typically involves the reaction of 2,4-dimethylphenol with butyric acid derivatives under specific conditions. One common method is the esterification of 2,4-dimethylphenol with butyric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for 4-(2,4-dimethylphenoxy)butanoic acid may involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-dimethylphenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

4-(2,4-dimethylphenoxy)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its therapeutic potential in treating diseases through its interaction with specific molecular targets.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(2,4-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The biological activity and physicochemical behavior of phenoxyalkanoic acids are highly dependent on substituent type, position, and chain length. Below is a comparative analysis of 4-(2,4-dimethylphenoxy)butanoic acid with structurally related compounds:

Table 1: Comparative Properties of Phenoxyalkanoic Acids

*Catalytic efficiency data derived from AtGH3.15 enzyme assays .

Key Findings from Comparative Studies

Substituent Position and Enzyme Interaction: The 2,4-dimethyl substitution pattern in 4-(2,4-dimethylphenoxy)butanoic acid allows for favorable interactions with enzymes like AtGH3.15, as methyl groups at these positions minimize steric hindrance compared to 2,6-dimethyl analogs . Chlorinated derivatives (e.g., 2,4-DB) exhibit higher herbicidal potency due to chlorine's electron-withdrawing effects, which enhance receptor binding and environmental persistence .

Chain Length and Functional Groups: Compounds with longer alkyl chains (e.g., 5-phenylvaleric acid) show superior substrate activity in enzymatic assays, but herbicidal efficacy decreases with excessive chain elongation . The ketone derivative (4-(2,4-dimethylphenyl)-4-oxobutanoic acid) lacks the carboxylic acid group critical for auxin-like activity, rendering it biologically inert in herbicidal contexts .

Structural Conformation: The torsion angle of the carboxyl group in 4-(2,4-dimethylphenoxy)butanoic acid (174.73°) is nearly planar, similar to chlorinated analogs like 4-(2,4-dichlorophenoxy)butanoic acid (170.1°). This conformation facilitates molecular recognition in biological systems .

Biologische Aktivität

The compound 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a novel bicyclic structure that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 309.26 g/mol. Its structure features a bicyclic core with a trifluoromethyl group and a tert-butoxycarbonyl amino group, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including proteases and kinases. The presence of the carbonyl and amino groups allows for interactions with enzyme active sites, potentially leading to inhibition of target pathways.

- Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator for certain receptors, including GABA receptors and adrenergic receptors, which are critical in various physiological responses.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, indicating that this compound could be explored further for its efficacy against bacterial and fungal infections.

Solubility and Stability

The solubility profile of the compound is crucial for its biological activity. Studies indicate that modifications to the bicyclic structure enhance aqueous solubility, which is beneficial for bioavailability in pharmacological applications.

Metabolic Stability

Research shows that the metabolic stability of this compound is improved compared to its parent structures due to the steric hindrance provided by the tert-butoxy group. This could lead to prolonged action in vivo.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant inhibition against specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, it was found to inhibit proliferation in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.

- Animal Models : In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses.

- Comparative Studies : Comparative studies with structurally similar compounds revealed that this bicyclic structure possesses superior activity profiles, particularly in terms of selectivity and potency against target enzymes.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆F₃N₂O₄ |

| Molecular Weight | 309.26 g/mol |

| Aqueous Solubility | High (pH-dependent) |

| Metabolic Stability | Improved compared to parent |

| Enzyme Inhibition | Yes (specific targets TBD) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.